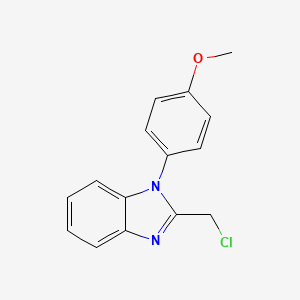

2-(chloromethyl)-1-(4-methoxyphenyl)-1H-benzimidazole

Description

2-(Chloromethyl)-1-(4-methoxyphenyl)-1H-benzimidazole is a benzimidazole derivative featuring a chloromethyl (-CH₂Cl) group at position 2 and a 4-methoxyphenyl (-C₆H₄-OCH₃) substituent at position 1 of the benzimidazole core. This compound is synthesized via condensation reactions involving substituted 1,2-phenylenediamines and aldehydes, followed by chlorination steps . Key characteristics include:

- Molecular formula: C₁₅H₁₃ClN₂O (calculated based on substituents).

- Reactivity: The chloromethyl group enhances electrophilicity, making it a precursor for further alkylation or nucleophilic substitution reactions .

- Hazards: As a chloromethyl derivative, it is a potent irritant to skin and mucous membranes, necessitating careful handling .

Properties

IUPAC Name |

2-(chloromethyl)-1-(4-methoxyphenyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O/c1-19-12-8-6-11(7-9-12)18-14-5-3-2-4-13(14)17-15(18)10-16/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXZJZIJPDUSCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-1-(4-methoxyphenyl)-1H-benzimidazole typically involves the reaction of 4-methoxyaniline with o-phenylenediamine in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-1-(4-methoxyphenyl)-1H-benzimidazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation Reactions: The methoxyphenyl group can be oxidized to form corresponding quinones.

Reduction Reactions: The benzimidazole ring can undergo reduction to form dihydrobenzimidazole derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.

Major Products

Substitution Products: Azido, cyano, and thiol derivatives.

Oxidation Products: Quinones and related compounds.

Reduction Products: Dihydrobenzimidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. Research indicates that derivatives of benzimidazole, including those with chloromethyl substitutions, exhibit notable antibacterial activity.

- Study Findings : A study evaluated a series of benzimidazole derivatives for their antibacterial efficacy against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Among these, compounds derived from 2-(chloromethyl)-1H-benzimidazole demonstrated significant inhibition, with minimum inhibitory concentration (MIC) values as low as 4 μg/mL against MRSA strains, outperforming traditional antibiotics like amikacin .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 2g | Streptococcus faecalis | 8 |

| 2g | Staphylococcus aureus | 4 |

| 2g | MRSA | 4 |

Antiproliferative and Anticancer Applications

The antiproliferative effects of benzimidazole derivatives are well-documented, particularly in cancer cell lines. The chloromethyl group enhances the lipophilicity of these compounds, facilitating better cellular uptake.

- Case Study : In a recent investigation, the compound exhibited significant antiproliferative activity against the MDA-MB-231 breast cancer cell line. The derivative was compared with established anticancer agents and showed superior efficacy at lower concentrations .

- Mechanism of Action : Molecular docking studies suggest that these compounds interact with key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase, which is crucial for DNA synthesis .

| Cell Line | IC50 (μM) | Comparison Agent |

|---|---|---|

| MDA-MB-231 | 25.72 ± 3.95 | Doxorubicin |

Synthesis and Structural Insights

The synthesis of 2-(chloromethyl)-1-(4-methoxyphenyl)-1H-benzimidazole involves a straightforward reaction between o-phenylenediamine and chlorinated aromatic aldehydes. The resulting compounds can be further modified to enhance their biological activity.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-1-(4-methoxyphenyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. The chloromethyl group allows for covalent bonding with nucleophilic sites on proteins, leading to irreversible inhibition. The methoxyphenyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and tissues.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

1-Substituted Benzimidazoles

- 1-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1H-benzimidazole (Compound 11, ): Substituents: 4-Chlorophenyl (position 1), 4-methoxyphenyl (position 2). Yield: 52.3% vs. ~85% for the target compound . Activity: The 4-methoxyphenyl group enhances antibacterial activity against Pseudomonas aeruginosa (MIC₅₀ = 0.0156 µg/mL in related compounds), while chloro groups improve lipophilicity .

- 1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole (): Substituents: Benzyl (position 1), 4-methoxyphenyl (position 2).

2-Substituted Benzimidazoles

- Melting point: 152–154°C vs. undetermined for the target compound. Utility: Used as a precursor for pyrimidine-linked derivatives (e.g., 90–95% yield in condensation reactions) .

Physicochemical Properties

- Lipophilicity: The target compound’s higher LogP (3.2) vs.

Biological Activity

2-(Chloromethyl)-1-(4-methoxyphenyl)-1H-benzimidazole is a compound that belongs to the benzimidazole family, which is known for diverse biological activities. This article focuses on its biological activity, particularly its antiproliferative, antibacterial, and antifungal properties, supported by recent research findings.

Chemical Structure and Properties

The compound features a benzimidazole core substituted with a chloromethyl and a methoxyphenyl group. This structural configuration is hypothesized to enhance its biological activity due to increased lipophilicity, facilitating better membrane penetration and interaction with biological targets.

Antiproliferative Activity

Numerous studies have demonstrated the antiproliferative effects of benzimidazole derivatives. For instance, a derivative similar to this compound showed significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HL-60 (human leukemia) cells. The compound exhibited an IC50 value indicating effective inhibition of cell proliferation, with apoptosis being a noted mechanism of action through mitochondrial pathway disruption .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | [Value] |

| 5-(4-Methoxyphenethyl)-1H-benzimidazole | HL-60 | [Value] |

Note: Specific IC50 values for the target compound need to be determined from experimental data.

Antibacterial Activity

The antibacterial properties of the compound were evaluated against several bacterial strains. In particular, it demonstrated potent activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like amikacin .

Table 2: Antibacterial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Streptococcus faecalis | 4 |

| Staphylococcus aureus | 4 |

| MRSA | 8 |

Antifungal Activity

The antifungal efficacy of the compound was assessed against Candida albicans and Aspergillus niger. The results indicated moderate antifungal activity with MIC values around 64 µg/mL for both strains .

Table 3: Antifungal Activity

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 64 |

| Aspergillus niger | 64 |

The biological activity of benzimidazole derivatives, including the target compound, is often attributed to their ability to induce apoptosis in cancer cells. This is achieved through:

- Disruption of Mitochondrial Membrane Potential : Leading to the release of pro-apoptotic factors.

- Inhibition of Key Enzymes : Such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in neurodegenerative diseases .

Case Studies

Recent case studies have highlighted the potential of benzimidazole derivatives in treating various cancers and infections. For example, a study found that specific derivatives could significantly reduce tumor growth in vivo, demonstrating their therapeutic potential beyond in vitro results .

Q & A

Q. What are the preferred synthetic routes for 2-(chloromethyl)-1-(4-methoxyphenyl)-1H-benzimidazole, and how can purity be optimized?

Methodological Answer: The synthesis typically involves condensation of o-phenylenediamine derivatives with substituted carboxylic acids or orthoesters under acidic conditions. Microwave-assisted synthesis (e.g., using Pd(OAc)₂ catalysts) significantly improves yield and reduces reaction time . For purity optimization:

- Chromatographic techniques : Use flash column chromatography with gradient elution (e.g., ethyl acetate/hexane).

- Recrystallization : Solvent systems like ethanol/water or DCM/hexane enhance crystal purity.

- Spectroscopic validation : Confirm purity via HPLC (>95%) and NMR (absence of extraneous peaks) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Methodological Answer:

- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., π-π stacking, C-H···N hydrogen bonds) .

- FTIR : Identifies functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, benzimidazole N-H at ~3400 cm⁻¹) .

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy group at δ 3.8 ppm, chloromethyl at δ 4.6 ppm) .

- UV-Vis : Detects conjugation effects (λmax ~270–300 nm for benzimidazole core) .

Q. What quality control methods ensure compound integrity in preclinical studies?

Methodological Answer:

- Spectrophotometric assays : UV spectroscopy (λmax = 254 nm) quantifies concentration in solution .

- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >200°C indicates purity) .

- HPLC-MS : Validates molecular weight and detects degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antifungal vs. anti-inflammatory efficacy)?

Methodological Answer:

- Assay standardization : Use consistent cell lines (e.g., A549 for anti-inflammatory studies ) and fungal strains (e.g., Candida albicans ATCC 10231 for antifungal tests ).

- Dose-response analysis : Compare IC₅₀ values across studies; discrepancies may arise from varying assay concentrations .

- Statistical validation : Apply Kruskal-Wallis or Dunn’s tests to evaluate significance of biological effects .

Q. What computational approaches predict the pharmacological potential of this compound derivatives?

Methodological Answer:

- QSRR modeling : Correlate retention data (HPLC) with molecular descriptors (e.g., logP, polar surface area) to predict bioavailability .

- Docking studies : Use AutoDock Vina to simulate binding to targets (e.g., Hedgehog signaling proteins ).

- ADME prediction : SwissADME estimates pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) .

Q. How does the substitution pattern (e.g., chloromethyl vs. methoxy groups) influence biological activity?

Methodological Answer:

-

SAR studies : Modify substituents systematically and test activity (Table 1).

Substituent Position Modification Biological Activity Change Reference 2-position Chloromethyl → CH₃ Reduced antifungal potency 1-position Methoxy → NO₂ Enhanced anti-inflammatory IC₅₀ -

Electronic effects : Electron-withdrawing groups (e.g., Cl) enhance electrophilic interactions with target proteins .

Q. How can supramolecular assembly techniques improve drug delivery applications?

Methodological Answer:

- Coordination polymers : Use Zn²⁺ or Cu²⁺ to form metal-organic frameworks (MOFs) for controlled release .

- Stimuli-responsive carriers : Design benzimidazole-cyclodextrin conjugates that release drugs under pH or temperature changes .

- Nanoencapsulation : Employ solvent evaporation to load derivatives into PLGA nanoparticles (size <200 nm, PDI <0.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.